molecular formula C15H11Cl2NO2 B12483137 2-(3,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(3,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12483137
M. Wt: 308.2 g/mol
InChI Key: KEOHVBVLJVUNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-4-azatricyclo[5210(2),?]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenylamine with a suitable tricyclic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common choices include toluene or dichloromethane at temperatures ranging from 0°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dichlorophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. The compound can bind to the active sites of these proteins, altering their function and leading to various biological effects. This modulation can result in neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C15H11Cl2NO2

Molecular Weight

308.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C15H11Cl2NO2/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h1-4,6-8,12-13H,5H2

InChI Key

KEOHVBVLJVUNLS-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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